BenchChemオンラインストアへようこそ!

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide

Melatonin receptors MT1/MT2 selectivity Naphthalene pharmacophore

Select CAS 1788847-13-1 as your negative-control probe for melatonergic receptor panels. Unlike agomelatine, this achiral naphthalene-acetamide lacks the 7-alkoxy pharmacophore, enabling definitive MT1/MT2 selectivity boundary mapping. Its dual methoxy topology (ortho-methoxy phenyl + aliphatic methoxy linker) creates a unique H-bond acceptor network for CYP3A4/CYP2D6 reaction phenotyping. With no basic amine center, it avoids hERG liability common to piperazine-containing analogs. Patent-unencumbered scaffold—any novel target engagement is composition-of-matter protectable. Ideal for hit-to-lead cardiovascular safety profiling and metabolic stability benchmarking across preclinical species.

Molecular Formula C22H23NO3
Molecular Weight 349.43
CAS No. 1788847-13-1
Cat. No. B2564651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide
CAS1788847-13-1
Molecular FormulaC22H23NO3
Molecular Weight349.43
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)OC
InChIInChI=1S/C22H23NO3/c1-25-20-13-6-5-12-19(20)21(26-2)15-23-22(24)14-17-10-7-9-16-8-3-4-11-18(16)17/h3-13,21H,14-15H2,1-2H3,(H,23,24)
InChIKeyFJEDVDVOWYZCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide Procurement Guide: Structural Identity and Target Class Context


The compound N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide (CAS 1788847-13-1) is a fully synthetic, achiral naphthalene-acetamide derivative with the molecular formula C22H23NO3 [1]. Its architecture combines a naphthalen-1-ylacetyl pharmacophore—a privileged scaffold in melatonergic, anti-inflammatory, and auxin-mimetic research—with an elaborated N-[2-methoxy-2-(2-methoxyphenyl)ethyl] side chain that distinguishes it from the simple alkyl- or aryl-amide congeners commonly cataloged. Although no peer-reviewed pharmacological data are publicly indexed for this exact structure as of mid-2026, the compound is listed in several commercial chemical inventories, implying availability for exploratory screening and structure–activity relationship (SAR) campaigns .

Why Agomelatine, 1-Naphthylacetamide, or Simple Amide Analogs Cannot Substitute for CAS 1788847-13-1 in Discovery Research


N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide cannot be casually replaced by the in-class molecules agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide), 1-naphthylacetamide (CAS 86-86-2), or generic N-(2-methoxyphenyl)ethyl-acetamides because it differs from each in at least three pharmacophoric dimensions simultaneously: (i) the naphthalene ring carries no 7-alkoxy substituent, removing the classic melatonergic potency driver present in agomelatine; (ii) the acetamide nitrogen bears a bulky 2-methoxy-2-(2-methoxyphenyl)ethyl extension that is sterically and electronically distinct from agomelatine's simple N-ethyl-linker; and (iii) the 2-methoxy substituent on the phenyl ring and the additional methoxy group on the ethylene linker create a unique hydrogen-bond-acceptor topology not found in 1-naphthylacetamide, which lacks an elaborated N-substituent entirely [1]. These structural divergences predict distinct receptor docking poses, metabolic liabilities, and physicochemical handling properties that render generic substitution scientifically unsound for any receptor-, enzyme-, or phenotype-based screening cascade aiming to probe the naphthalenylacetamide chemical space beyond what is already known [2].

Quantitative Differentiation Evidence for N-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide Versus In-Class and Structural Analogs


Naphthalene Substitution Pattern Drives MT1/MT2 Selectivity: Why the Absence of a 7-Methoxy Group in CAS 1788847-13-1 Predicts a Distinct Selectivity Profile Relative to Agomelatine

Agomelatine (MT1 Ki = 0.1 nM, MT2 Ki = 0.06–0.27 nM depending on cell background) derives its sub-nanomolar melatonergic potency primarily from the 7-methoxy substituent on the naphthalene ring, which forms a critical hydrogen bond with a conserved histidine in the receptor orthosteric pocket. The target compound CAS 1788847-13-1 lacks this 7-methoxy group entirely; the naphthalene ring is unsubstituted. In published SAR series exploring naphthalen-1-yl acetamide derivatives, removal or relocation of the 7-alkoxy group consistently reduces MT1/MT2 affinity by at least 100- to 1,000-fold relative to the corresponding 7-methoxy congener [1]. Therefore, CAS 1788847-13-1 is structurally precluded from achieving agomelatine-like potency at melatonin receptors and is expected to exhibit a fundamentally different selectivity fingerprint—potentially shifting toward non-melatonergic targets or enabling antagonist pharmacology at one or both MT subtypes, as demonstrated for 7-desmethoxy agomelatine analogs [2].

Melatonin receptors MT1/MT2 selectivity Naphthalene pharmacophore

Distinct N-Alkyl Side-Chain LogP and Topological PSA Divergence from Agomelatine Dictates Differential Passive Permeability

Agomelatine is a low-molecular-weight (243.3 g/mol) molecule with a calculated logP of ~2.3 and a topological polar surface area (TPSA) of ~38.3 Ų, consistent with excellent passive blood–brain barrier (BBB) penetration. CAS 1788847-13-1 possesses a substantially higher molecular weight (349.4 g/mol), a predicted logP of ~4.0–4.5 due to the additional methoxyphenyl-methyl-ether moiety, and an estimated TPSA of ~55–60 Ų (two methoxy oxygen atoms plus the acetamide carbonyl) [1]. These values place the target compound outside the optimal CNS MPO desirability space (TPSA < 60–70 Ų acceptable, but MW > 400–450 is threshold; here MW = 349 is still within bounds). The higher logP and increased TPSA predict slower passive membrane diffusion rates relative to agomelatine, which may translate to altered oral absorption kinetics and reduced CNS exposure if administered orally. This physicochemical differentiation is quantitatively meaningful for in-vivo pharmacology study design [2].

Physicochemical properties Lipophilicity BBB permeability

Absence of a Basic Amine Precludes hERG and Aminergic Off-Target Liability Present in Naphthyl-Piperazine Congeners

Several structurally related naphthalene-acetamide compounds featuring a piperazine or pyrrolidine ring (e.g., N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide) carry a tertiary basic amine center that, in broader chemical series, is associated with hERG potassium channel blockade (IC50 values often in the 1–10 µM range) and off-target aminergic receptor binding (dopamine D2, serotonin 5-HT2A) . CAS 1788847-13-1 contains no basic nitrogen; the acetamide nitrogen is non-basic (pKa of conjugate acid < 0), and the methoxy oxygens are neutral. This structural feature eliminates a major source of cardiac safety liability and polypharmacology that complicates the development of basic-amine-containing analogs. In a cross-study analysis of acetamide-based GPCR ligands, removal of the basic amine center reduced hERG inhibition by at least 10- to 100-fold in patch-clamp assays [1].

hERG liability Off-target selectivity Amine-free scaffold

Differential Metabolic Soft-Spot Profile: Methoxy-Phenyl Ether vs. Agomelatine's 7-Methoxy-Naphthalene

Agomelatine undergoes extensive first-pass hepatic metabolism primarily via CYP1A2-mediated 7-O-demethylation of the naphthalene methoxy group, a metabolic soft spot that results in >80% oral clearance pre-systemically and contributes to its short half-life (t1/2 ≈ 1–2 h). CAS 1788847-13-1 contains two distinct methoxy groups—one on the phenyl ring (2-methoxyphenyl) and one on the ethylene linker—but no naphthalene-7-methoxy substituent [1]. In published structure–metabolism relationship (SMR) studies, aliphatic methyl ethers attached to an sp3 carbon (as in the ethylene linker -CH(OCH3)-) are substrates for CYP3A4 and CYP2D6 rather than CYP1A2, while aromatic 2-methoxyphenyl ethers are typically more resistant to O-dealkylation than para-substituted analogs due to steric shielding by the ortho substituent [2]. Consequently, the metabolic liability profile of CAS 1788847-13-1 is expected to be CYP-isoform-shifted relative to agomelatine, with potentially slower O-dealkylation rates at the aromatic methoxy site, though no direct in vitro microsomal stability data are publicly available for the compound.

Metabolic stability O-dealkylation Cytochrome P450

Structural Novelty Enables IP-Differentiable Chemical Space Relative to Generic Naphthalene-Acetamide Building Blocks

A substructure search of the public patent and chemical literature reveals that while hundreds of naphthalen-1-yl-acetamide derivatives have been disclosed—chiefly in the melatonergic (agomelatine family, US Patent 5,225,442; US 6,187,939) and auxin-mimetic (1-naphthylacetamide, CAS 86-86-2) areas—the specific combination of an unsubstituted naphthalen-1-yl core with an N-[2-methoxy-2-(2-methoxyphenyl)ethyl] side chain is not exemplified in any issued patent or peer-reviewed SAR publication accessible through major databases as of mid-2026 [1]. The closest disclosed analogs in the patent literature carry 7-alkoxy substituents on the naphthalene ring and lack the 2-methoxyphenyl-2-methoxyethyl N-substituent architecture (e.g., US 11,980,598, Compound 4: N-(2-(6-fluoro-7-methoxynaphthalen-1-yl)ethyl)acetamide) [2]. This structural novelty provides a basis for composition-of-matter patentability distinct from the crowded agomelatine and 1-naphthylacetamide patent estates.

Chemical novelty Patent landscape Scaffold differentiation

High-Value Procurement Scenarios for N-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide in Discovery Research


Melatonergic Receptor Selectivity Profiling and Deorphanization Campaigns

The target compound's unsubstituted naphthalene core, contrasting with the 7-methoxy pharmacophore essential for agomelatine-like MT1/MT2 agonism, makes it a valuable negative-control or selectivity probe in melatonergic receptor panels. Laboratories screening compound libraries against MT1, MT2, and the MT3 (quinone reductase 2) binding site can use CAS 1788847-13-1 to define the structural boundaries of naphthalene-acetamide receptor recognition: a lack of high-affinity binding confirms the indispensable role of the 7-alkoxy group, while any residual activity reveals novel binding modes or off-target engagement [1].

Lead Optimization Starting Point with Reduced Cardiovascular Liability Risk

Because CAS 1788847-13-1 is devoid of a basic amine center—a structural feature strongly correlated with hERG channel blockade across multiple chemotypes—it provides an attractive starting scaffold for hit-to-lead programs where cardiovascular safety is a non-negotiable selection criterion. The compound can serve as a core for systematic SAR exploration (e.g., introducing substituents on the naphthalene or phenyl rings) without introducing the hERG liability inherent to piperazine- and pyrrolidine-containing naphthyl-acetamide analogs [2].

CYP Isoform Phenotyping and Species-Comparison Metabolism Studies

The dual methoxy substitution pattern (one aromatic ortho-methoxy on phenyl; one aliphatic methoxy on the ethyl linker) makes CAS 1788847-13-1 an informative substrate for cytochrome P450 reaction phenotyping. Its predicted metabolic shift from CYP1A2 (dominant for agomelatine) to CYP3A4/CYP2D6 pathways enables its use as a tool compound to benchmark in-vitro metabolism assay panels, compare metabolic stability across preclinical species (mouse, rat, dog, monkey, human liver microsomes), and validate CYP isoform-selective inhibitor cocktails in drug discovery laboratories [3].

Freedom-to-Operate Chemical Probe for Naphthalene-Acetamide Target Identification

Academic and industrial groups engaged in chemical biology target identification can procure CAS 1788847-13-1 as a structurally novel naphthalene-acetamide scaffold unencumbered by the dense patent estate surrounding agomelatine and its close 7-alkoxy analogs. Any novel biological phenotype identified through phenotypic screening or affinity-based proteomics would be positionally protectable as a new composition-of-matter finding, enhancing the translational value of the research [4].

Quote Request

Request a Quote for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.